molecular formula C14H13NO4 B3061514 4BME3JM45W CAS No. 119802-72-1

4BME3JM45W

Cat. No.: B3061514
CAS No.: 119802-72-1
M. Wt: 259.26 g/mol
InChI Key: ZTTJBZXILLQBLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-aminopropoxy)-7H-furo[3,2-g]chromen-7-one typically involves the reaction of 7H-furo[3,2-g]chromen-7-one with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for 9-(3-aminopropoxy)-7H-furo[3,2-g]chromen-7-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(3-aminopropoxy)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

9-(3-aminopropoxy)-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(3-aminopropoxy)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(3-aminopropoxy)-7H-furo[3,2-g]chromen-7-one is unique due to its specific aminopropoxy group, which imparts distinct chemical and biological properties.

Properties

CAS No.

119802-72-1

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

9-(3-aminopropoxy)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C14H13NO4/c15-5-1-6-17-14-12-10(4-7-18-12)8-9-2-3-11(16)19-13(9)14/h2-4,7-8H,1,5-6,15H2

InChI Key

ZTTJBZXILLQBLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=C(C3=C(C=CO3)C=C21)OCCCN

Origin of Product

United States

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